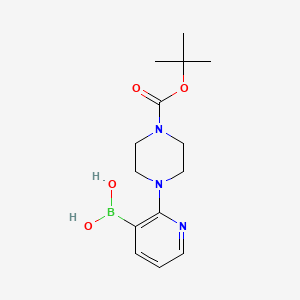

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-11(15(20)21)5-4-6-16-12/h4-6,20-21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPZJPDCQGDUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681748 | |

| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-78-3 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(3-borono-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Coupling with Pyridine: The protected piperazine is then coupled with a pyridine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Suzuki-Miyaura cross-coupling typically involves a palladium catalyst, a base such as potassium carbonate (K2CO3), and an aryl halide as the coupling partner.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron species.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful for sensing and detection.

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- Contains a pyridine core with a boronic acid group at position 3 and a Boc-protected piperazine at position 2.

- The tert-butoxycarbonyl (Boc) group enhances solubility and serves as a protective moiety for the piperazine amine, enabling selective deprotection under acidic conditions.

- Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings and Differentiation

Reactivity in Cross-Coupling :

- The target compound’s pyridine-boronic acid system enables regioselective coupling, outperforming phenyl analogs (e.g., 4-(4-Boc-piperazin-1-yl)phenylboronic acid) in reactions requiring heteroaromatic motifs .

- The pinacol ester derivative (CAS 936250-21-4) offers greater stability but requires additional steps for deprotection, limiting its utility in one-pot syntheses .

Protective Group Flexibility :

- The Boc group in the target compound allows for post-coupling deprotection to generate free piperazine, a feature absent in methyl-substituted analogs (e.g., CAS 936353-84-3) .

Biological Relevance :

- Fluorinated analogs (e.g., 3-fluorophenyl derivative from ) exhibit enhanced bioavailability due to fluorine’s electronegativity, making them preferable in CNS drug development .

Synthetic Challenges :

- Protodeboronation is a common issue with pyridine-boronic acids. The target compound’s stability is intermediate between pinacol esters (more stable) and unprotected boronic acids (less stable) .

Biological Activity

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, with CAS number 1218790-78-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a piperazine moiety and a pyridine ring, which are known to enhance the pharmacological profile of boronic acids. The following sections detail its biological activities, including antibacterial, anticancer, and antioxidant properties, supported by relevant research findings.

- Molecular Formula : C14H22BN3O4

- Molecular Weight : 307.15 g/mol

- Purity : Typically requires inert atmosphere storage at -20°C to maintain stability.

1. Antibacterial Activity

Research indicates that boronic acids exhibit significant antibacterial properties. In a comparative study, this compound was tested against various bacterial strains, including Escherichia coli. The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of approximately 6.50 mg/mL .

2. Anticancer Activity

The anticancer potential of this compound was evaluated in vitro using the MCF-7 breast cancer cell line. It exhibited a cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL, indicating a strong potential for further development as an anticancer agent . The mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation.

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays:

- DPPH Scavenging Activity : IC50 = 0.14 ± 0.01 µg/mL

- ABTS Radical Scavenging : IC50 = 0.11 ± 0.01 µg/mL

These results suggest that the compound possesses significant free radical scavenging capabilities, making it a candidate for formulations aimed at oxidative stress-related conditions .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored through various assays:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high inhibition)

These findings highlight its multifaceted role as an enzyme inhibitor, which could be beneficial in treating conditions like Alzheimer’s disease and other cholinergic dysfunctions .

Case Studies and Research Findings

A comprehensive study evaluated the incorporation of this compound into cream formulations for dermatological applications. The cream demonstrated effective antibacterial and antioxidant properties while being dermatologically safe for use on rat models . Histological evaluations indicated no significant adverse effects on healthy tissues.

Summary Table of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antibacterial | MIC against E. coli | 6.50 mg/mL |

| Anticancer | MCF-7 Cell Line Cytotoxicity | IC50 = 18.76 ± 0.62 µg/mL |

| Antioxidant | DPPH Scavenging | IC50 = 0.14 ± 0.01 µg/mL |

| ABTS Radical Scavenging | IC50 = 0.11 ± 0.01 µg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | IC50 = 3.12 ± 0.04 µg/mL | |

| Antiurease | IC50 = 1.10 ± 0.06 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.